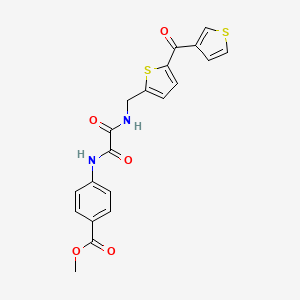

Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[2-oxo-2-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylamino]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S2/c1-27-20(26)12-2-4-14(5-3-12)22-19(25)18(24)21-10-15-6-7-16(29-15)17(23)13-8-9-28-11-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBRWRSJHJIGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to exhibit a wide range of therapeutic properties. They have been used in the advancement of organic semiconductors and have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a common method for forming carbon-carbon bonds, might be involved in the synthesis of such compounds. In the SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.

Biological Activity

Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate, a compound with the CAS number 1797547-81-9, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 428.5 g/mol. The compound contains both thiophene and benzoate moieties, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 1797547-81-9 |

Anti-inflammatory Properties

Thiophene derivatives have been documented for their anti-inflammatory effects. In particular, compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies indicate that thiophene-based compounds can significantly reduce inflammation in various models by blocking mast cell degranulation and inhibiting enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) .

Cytotoxic Activity

Research has demonstrated that thiophene derivatives exhibit cytotoxic effects against cancer cell lines. A study reported the IC50 values of synthesized thiophene compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some compounds showing IC50 values comparable to standard chemotherapeutic agents like Sorafenib . The data from this study are summarized below:

| Compound Number | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |

|---|---|---|

| 4a | 66±1.20 | 50±0.47 |

| 4b | 54±0.25 | 50±0.53 |

| Other Compounds | Varies | Varies |

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Inflammatory Pathways : Similar thiophene compounds have been shown to inhibit key inflammatory pathways by reducing the expression of pro-inflammatory cytokines and enzymes involved in inflammation.

- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways, leading to reduced cell viability.

- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can further contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS).

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of a related thiophene compound, researchers observed a significant reduction in inflammation markers in an animal model when treated with the compound at a dosage of 20 mg/kg. The mechanism involved inhibition of mast cell degranulation and reduced expression of inflammatory cytokines .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of synthesized thiophene derivatives were tested for their cytotoxicity against HepG2 and MCF-7 cell lines. The results indicated that certain compounds exhibited potent cytotoxic effects with IC50 values comparable to conventional chemotherapeutic agents, suggesting their potential as anticancer agents .

Q & A

Q. Critical Parameters :

- Use anhydrous solvents (e.g., THF, DMF) to avoid side reactions.

- Monitor reaction progress via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane 1:1) .

- Purify intermediates via column chromatography (silica gel, gradient elution).

Q. Table 1: Example Reaction Conditions

| Step | Reagent/Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Thiophene-3-carbonyl chloride | DCM | 0–5°C | 75–85 |

| 2 | EDC, HOBt | DMF | RT | 60–70 |

| 3 | H2SO4 (cat.) | MeOH | Reflux | 90–95 |

Advanced: How can researchers resolve contradictory bioactivity data for this compound across different assays?

Methodological Answer:

Contradictions may arise from assay conditions, solvent effects, or compound stability. Follow these steps:

Validate Assay Reproducibility : Repeat assays in triplicate with independent batches.

Assess Compound Stability : Use HPLC to check degradation in assay buffers (e.g., pH 7.4 PBS) over 24 hours .

Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT).

Structural Analog Comparison : Test derivatives (e.g., ethyl ester analogs from ) to isolate functional group contributions.

Q. Example Data Conflict :

- IC50 Discrepancy : 10 µM in kinase assay vs. 50 µM in cell viability.

- Resolution : Check membrane permeability (logP >3 may improve cellular uptake) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for benzoate), thiophene protons (δ 6.5–7.5 ppm), and amide NH (δ 8.3–9.0 ppm).

- 13C NMR : Identify carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry (MS) : ESI-MS expected [M+H]+: ~470–475 m/z .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Q. Purity Criteria :

- HPLC purity >95% (C18 column, acetonitrile/water gradient).

- Single spot on TLC .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s thiophene and benzoate moieties?

Methodological Answer:

Analog Synthesis :

- Replace thiophene-3-carbonyl with furan-2-carbonyl or phenyl groups.

- Modify the benzoate ester (e.g., ethyl, tert-butyl) to study lipophilicity effects .

Biological Testing :

- Screen analogs against target enzymes (e.g., proteases) and cancer cell lines (e.g., HeLa).

In Silico Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding modes with active sites (e.g., EGFR kinase) .

Q. Table 2: Example SAR Data

| Analog | Thiophene Modifications | IC50 (Enzyme) | IC50 (Cell) |

|---|---|---|---|

| 1 | Thiophene-3-carbonyl | 10 µM | 50 µM |

| 2 | Furan-2-carbonyl | 25 µM | 100 µM |

| 3 | Phenyl | >100 µM | >200 µM |

Advanced: How to address discrepancies in solubility data reported for this compound?

Methodological Answer:

Solubility variations arise from polymorphic forms or solvent polarity.

Standardize Solubility Protocols :

- Use USP buffers (pH 1.2, 4.5, 6.8, 7.4) with shake-flask method.

- Sonication (30 min) followed by filtration (0.22 µm) .

Characterize Polymorphs :

- X-ray crystallography or DSC to identify crystalline vs. amorphous forms .

Compare with Structural Analogs :

- Ethyl 4-methylthiophene derivatives () show higher solubility in DMSO .

Q. Example Data :

- Aqueous solubility: 0.1 mg/mL (pH 7.4) vs. 2.5 mg/mL in DMSO.

- Resolution: Use co-solvents (e.g., PEG 400) for in vivo studies .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis.

- Stability Monitoring :

- Monthly HPLC checks for degradation (e.g., new peaks at 5–6 minutes) .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Scale-Up Adjustments :

- Replace EDC/HOBt with DCC/DMAP for cost-effective amide coupling.

- Use flow chemistry for esterification to enhance reproducibility .

- Yield Tracking :

- Compare batch yields (50 mg vs. 5 g) to identify bottlenecks (e.g., intermediate purification) .

Q. Table 3: Scale-Up Yield Comparison

| Scale | Step 2 Yield (%) | Purity (%) |

|---|---|---|

| 50 mg | 65 | 98 |

| 5 g | 55 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.